

Dodec-1-en-8-yne: A Versatile Synthon for Complex Molecule Construction

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Compound of Interest

Compound Name: Dodec-1-EN-8-yne

Cat. No.: B15164321

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dodec-1-en-8-yne is a bifunctional organic molecule incorporating both a terminal alkene and an internal alkyne. This unique structural arrangement makes it a valuable building block in organic synthesis, offering multiple reactive sites for the strategic construction of complex molecular architectures. While direct applications of **dodec-1-en-8-yne** are not extensively documented in publicly available literature, its structural motif is found in key intermediates used in the synthesis of biologically active compounds, such as insect sex pheromones. This document provides an overview of its potential applications and detailed protocols based on the synthesis of closely related molecules.

Synthetic Applications

The terminal alkene and internal alkyne functionalities of **dodec-1-en-8-yne** allow for a variety of chemical transformations, making it a versatile precursor for:

- **Natural Product Synthesis:** The C12 backbone and the presence of both sp² and sp hybridized carbons make it an ideal starting material for the synthesis of various natural products, particularly long-chain unsaturated compounds like insect pheromones.
- **Drug Discovery:** The introduction of diverse functional groups at the alkene and alkyne positions can lead to the generation of novel molecular scaffolds for screening in drug discovery programs.

- **Materials Science:** As a monomer or cross-linking agent, **dodec-1-en-8-yne** could be employed in the synthesis of polymers with tailored properties.

A notable application of a structurally similar compound, 1-tert-butoxy-dodec-8-yne, is in the synthesis of (Z)- and (E)-8-dodecen-1-yl acetate, which are components of lepidopteran insect sex pheromones[1]. The internal alkyne at the 8-position is a key feature that is stereoselectively reduced to either a cis or trans double bond to yield the respective pheromone isomers.

Key Reactions and Methodologies

The reactivity of **dodec-1-en-8-yne** can be selectively controlled to functionalize either the alkene or the alkyne.

- **Alkyne Chemistry:** The internal triple bond can undergo various reactions, including:
 - **Stereoselective Reduction:** Partial hydrogenation using catalysts like Lindlar's catalyst (for Z-alkenes) or sodium in liquid ammonia (for E-alkenes) is a crucial step in pheromone synthesis.
 - **Coupling Reactions:** Although an internal alkyne, it can potentially participate in certain coupling reactions under specific conditions.
- **Alkene Chemistry:** The terminal double bond is amenable to a wide range of transformations, such as:
 - **Hydroboration-Oxidation:** To introduce a primary alcohol.
 - **Epoxidation:** To form an epoxide for further functionalization.
 - **Metathesis:** To form new carbon-carbon double bonds.

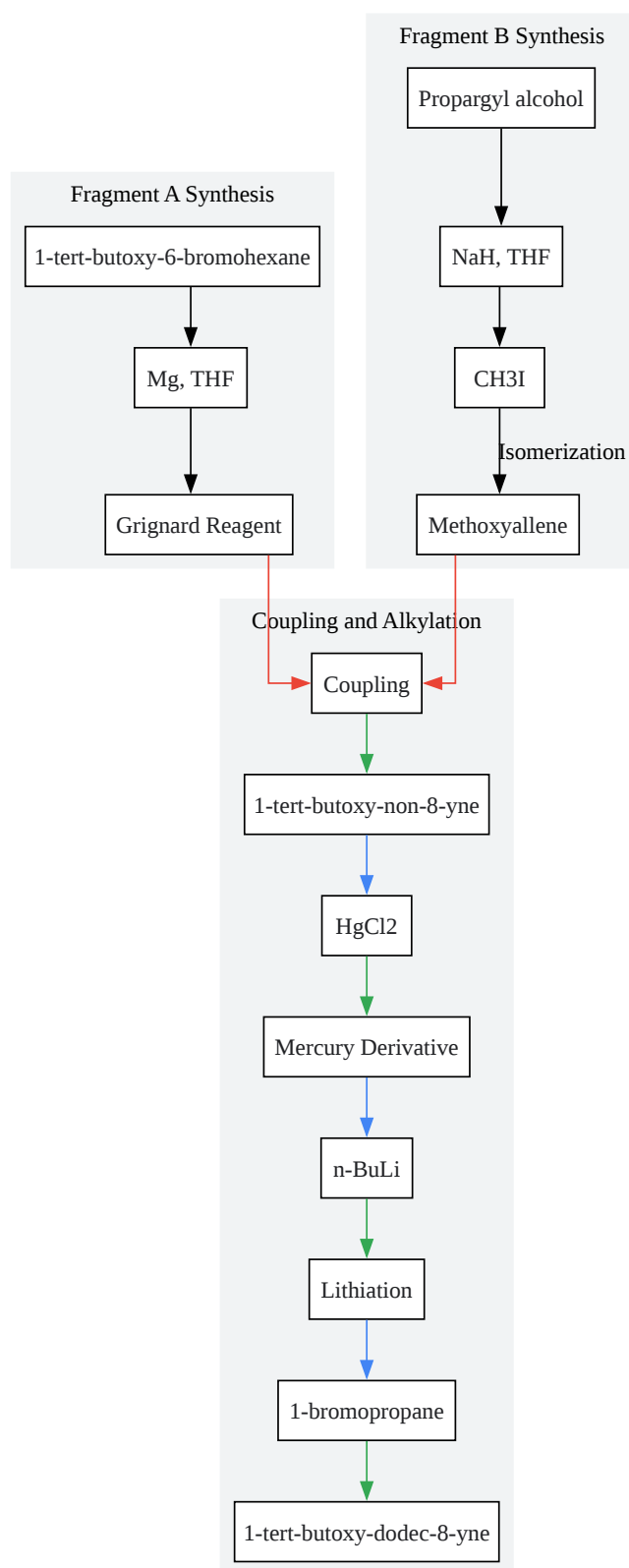
Experimental Protocols

The following are representative protocols for the synthesis and functionalization of a dodec-8-yne scaffold, based on the synthesis of 1-tert-butoxy-dodec-8-yne, a precursor to insect pheromones[1].

Synthesis of 1-tert-butoxy-dodec-8-yne (A Dodec-8-yne Derivative)

This protocol describes a convergent synthesis involving the coupling of two smaller fragments.

Reaction Scheme:



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Caption: Synthetic pathway for 1-tert-butoxy-dodec-8-yne.

Materials:

- 1-tert-butoxy-6-bromohexane
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Methoxyallene
- Mercuric chloride (HgCl_2)
- n-Butyllithium (n-BuLi)
- 1-bromopropane

Procedure:

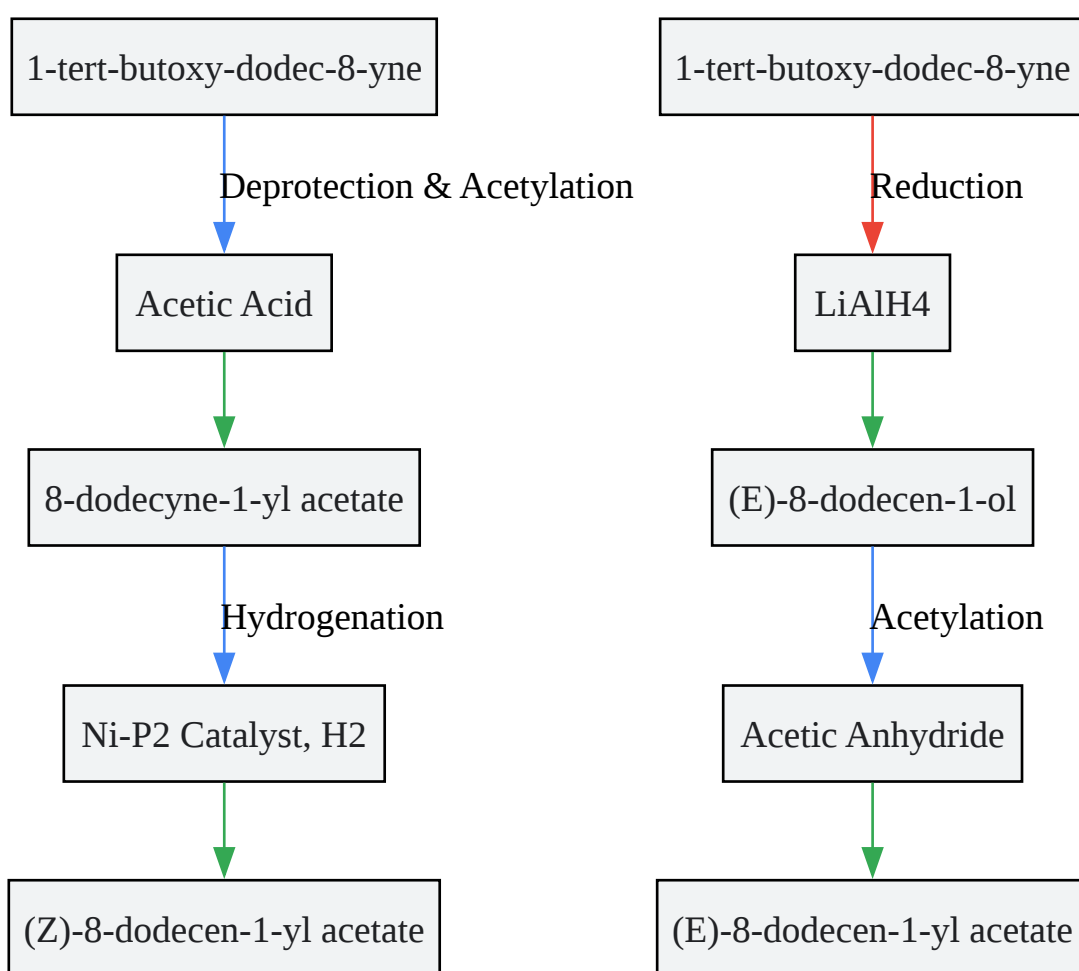
- Grignard Reagent Formation: Prepare the Grignard reagent of 1-tert-butoxy-6-bromohexane by reacting it with magnesium turnings in anhydrous THF.
- Coupling Reaction: React the Grignard reagent with methoxyallene to yield 1-tert-butoxy-non-8-yne.
- Mercuration: Treat 1-tert-butoxy-non-8-yne with mercuric chloride to form the corresponding mercury derivative.
- Lithiated and Alkylation: The mercury derivative is then lithiated with n-butyllithium and subsequently alkylated with 1-bromopropane to afford 1-tert-butoxy-dodec-8-yne.
- Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data (Illustrative):

Step	Reactant 1	Reactant 2	Product	Yield (%)	Purity (%)
Coupling & Alkylation	1-tert-butoxy-non-8-yne derivative	1-bromopropane	1-tert-butoxy-dodec-8-yne	81	80 (GC)

Stereoselective Reduction to (Z)-8-Dodecen-1-ol

Reaction Scheme:



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References

- 1. researchgate.net [researchgate.net]
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